molecular formula C12H16N4O3 B14204940 1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine CAS No. 832102-55-3

1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine

Cat. No.: B14204940
CAS No.: 832102-55-3
M. Wt: 264.28 g/mol
InChI Key: QVUOQAHYAGTRFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The addition of the methoxyethyl group to the benzimidazole ring.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    1-(2-Phenoxyethyl)-N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-N,N-dimethyl-6-amino-1H-benzimidazol-2-amine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

832102-55-3

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

1-(2-methoxyethyl)-N,N-dimethyl-6-nitrobenzimidazol-2-amine

InChI

InChI=1S/C12H16N4O3/c1-14(2)12-13-10-5-4-9(16(17)18)8-11(10)15(12)6-7-19-3/h4-5,8H,6-7H2,1-3H3

InChI Key

QVUOQAHYAGTRFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1CCOC)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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